molecular formula C26H20FN3O4 B3672005 (5Z)-5-({1-[(4-Fluorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione

(5Z)-5-({1-[(4-Fluorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione

Cat. No.: B3672005
M. Wt: 457.5 g/mol
InChI Key: OQFVVZVUMJCPFR-XKZIYDEJSA-N
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Description

(5Z)-5-({1-[(4-Fluorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione: is a complex organic compound that features a unique structure combining indole, furan, and diazinane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({1-[(4-Fluorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the furan and diazinane groups. Key steps include:

    Formation of the Indole Derivative: This involves the reaction of 4-fluorobenzyl chloride with 2-methylindole under basic conditions.

    Introduction of the Furan Group: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Diazinane Ring: This step involves cyclization reactions under acidic or basic conditions to form the diazinane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis could be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({1-[(4-Fluorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and furan moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

(5Z)-5-({1-[(4-Fluorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which (5Z)-5-({1-[(4-Fluorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies using molecular docking and biochemical assays are required to elucidate the precise mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({1-[(4-Chlorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
  • (5Z)-5-({1-[(4-Bromophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione

Uniqueness

The presence of the 4-fluorophenyl group in (5Z)-5-({1-[(4-Fluorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione imparts unique electronic properties, potentially enhancing its bioactivity and stability compared to its analogs.

Properties

IUPAC Name

(5Z)-5-[[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O4/c1-16-21(13-22-24(31)28-26(33)30(25(22)32)15-19-5-4-12-34-19)20-6-2-3-7-23(20)29(16)14-17-8-10-18(27)11-9-17/h2-13H,14-15H2,1H3,(H,28,31,33)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFVVZVUMJCPFR-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)/C=C\4/C(=O)NC(=O)N(C4=O)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-({1-[(4-Fluorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-({1-[(4-Fluorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5Z)-5-({1-[(4-Fluorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5Z)-5-({1-[(4-Fluorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
(5Z)-5-({1-[(4-Fluorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
(5Z)-5-({1-[(4-Fluorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione

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